molecular formula C22H23N3O4 B2396779 (2-Ethoxyphenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone CAS No. 1788671-33-9

(2-Ethoxyphenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone

Cat. No.: B2396779
CAS No.: 1788671-33-9
M. Wt: 393.443
InChI Key: PTBBOXRCZSRTGZ-UHFFFAOYSA-N
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Description

(2-Ethoxyphenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone is a complex organic compound that features a pyrrolidine ring, an oxadiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyphenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone typically involves multi-step reactions. One common method includes the reaction of pyrrolidine derivatives with ethoxybenzoyl chloride under controlled conditions to form the intermediate. This intermediate is then reacted with 4-methoxyphenylhydrazine and an appropriate oxidizing agent to form the final oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyphenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogenation catalysts.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2-Ethoxyphenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action for (2-Ethoxyphenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes, potentially inhibiting their activity. The oxadiazole ring may also play a role in binding to specific receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Shares the pyrrolidine ring but lacks the oxadiazole ring.

    3-Iodopyrrole: Contains a pyrrole ring instead of a pyrrolidine ring.

    4-Methoxyphenylhydrazine: Similar functional groups but different core structure.

Uniqueness

(2-Ethoxyphenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone is unique due to its combination of a pyrrolidine ring and an oxadiazole ring, which provides distinct chemical and biological properties not found in the similar compounds listed above .

Properties

IUPAC Name

(2-ethoxyphenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-3-28-19-9-5-4-7-17(19)22(26)25-14-6-8-18(25)21-23-20(24-29-21)15-10-12-16(27-2)13-11-15/h4-5,7,9-13,18H,3,6,8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBBOXRCZSRTGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCCC2C3=NC(=NO3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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